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Compound of Interest

5-(2,4-Dimethylphenyl)-3-
Compound Name:

methylphenol
CAS No.: 1261958-67-1
Cat. No.: B6370992

Get Quote

Executive Summary & Structural Context

Target Molecule: 5-(2,4-Dimethylphenyl)-3-methylphenol Molecular Formula: C1sH160
Molecular Weight: 212.29 g/mol Application: Ligand synthesis for organometallic catalysis;
intermediate in pharmaceutical biaryl scaffolds.

This molecule features a biaryl core comprising two distinct aromatic rings:
* Ring A (Phenolic): A 1,3,5-trisubstituted benzene ring (1-OH, 3-Me, 5-Aryl).
e Ring B (Distal): A 1,2,4-trisubstituted benzene ring (2,4-dimethylphenyl).

Analytical Challenge: Distinguishing the product from its likely regioisomers (e.g., 3-(2,4-
dimethylphenyl)-5-methylphenol) and starting materials (3-bromo-5-methylphenol) relies
heavily on the Fingerprint Region (600-1500 cm~1), specifically the Out-of-Plane (OOP)
bending vibrations which are diagnostic for substitution patterns.

Theoretical Peak Assignment & Diagnostic Bands
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The following table synthesizes the expected IR absorption bands based on the molecule's
functional groups and substitution patterns.
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Frequency Region
(cm™)

Vibration Mode

Intensity

Diagnostic Notes

3250 — 3550

O-H Stretch

Broad, Med-Strong

Typical of
intermolecular H-
bonded phenols.[1] In
dilute solution (CCla),
this shifts to a sharp
peak at ~3600 cm™1,

[2]

3010 — 3080

Ar C—H Stretch

Weak

Diagnostic of
aromaticity; appears

just above 3000 cm~1,

2920 — 2970

Alkyl C—H Stretch

Medium

Asymmetric stretch of
the three methyl
groups (one on Ring
A, two on Ring B).

2850 — 2870

Alkyl C—H Stretch

Weak

Symmetric stretch of

methyl groups.

1590 —- 1610

Ar C=C Stretch

Variable

Ring breathing
modes. Conjugation
between the two rings
may enhance intensity
compared to simple

phenols.

1450 — 1480

Ar C=C / CHs Def

Medium

Overlap of aromatic
ring modes and
methyl asymmetric
bending.
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Primary Phenol ID.
The C-O bond in
phenols is stronger
1200 — 1240 C-0 Stretch Strong ] ]
(higher freq) than in
alcohols due to

resonance.

Ring B Diagnostic:

Isolated hydrogen in
870 — 890 OOP C-H Bend Strong 1,2,4-trisubstituted

benzene (Position 3

on Ring B).

Ring A Diagnostic:

1,3,5-trisubstituted
830 — 850 OOP C-H Bend Strong pattern (isolated

hydrogens between

substituents).

Ring B Diagnostic:

Two adjacent

800 — 820 OOP C-H Bend Strong N
hydrogens (Positions
5,6 on Ring B).
Characteristic of

680 — 710 Ring Deformation Medium 1,3,5-substitution

(Ring A).

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its synthesis precursors to
facilitate reaction monitoring.

Scenario: Suzuki Coupling Synthesis

e Reaction: 3-Bromo-5-methylphenol + 2,4-Dimethylphenylboronic acid — Product
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Starting Material: 3-

Target: 5-(2,4-

Feature Bromo-5- Dimethylphenyl)-3- Differentiation Logic
methylphenol methylphenol
Disappearance
Visible ~500-650 confirms oxidative
C-Br Stretch cm~1 (often Absent addition/reductive
weak/obscured) elimination
completion.
Strong broad bands Crucial for confirming
B-O Stretch ~1300-1380 cm~* Absent removal of boronic
(from Boronic Acid) acid excess.
Product spectrum is a
Pattern for 1,3,5- superposition of 1,3,5-
OOP Bending o Mixed Pattern )
substitution only (Ring A) and 1,2,4-
(Ring B) patterns.
Intensity of C—H alkyl
stretches increases
Alkyl C—H Weak (Single Methyl) Enhanced significantly due to

addition of two

methyls.

Experimental Protocol: Validating the Spectrum

To ensure high-fidelity data, follow this self-validating protocol.

Method: Transmission FTIR (KBr Pellet) or ATR (Diamond Crystal). Prerequisite: Sample must

be dried under vacuum to remove water (which obscures the OH region) and solvent residues.

e Background Scan: Run an air background (32 scans) to eliminate atmospheric CO2z (~2350

cm~1) and H20.

o Sample Preparation (ATR):

o Place ~5 mg of solid sample on the diamond crystal.
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o Apply high pressure using the anvil to ensure intimate contact (critical for solid phenols).
e Acquisition:

o Resolution: 4 cm

o Scans: 64 (to improve Signal-to-Noise ratio)

o Range: 4000 — 600 cm~?
 Validation Check:

o Is the baseline flat? (If sloping, repress sample).

o Is the C-0O peak at ~1220 cm~1 the strongest absorbtion? (Typical for phenols).[1][3][4]

o Are the methyl peaks distinct at <3000 cm~1?

Structural Elucidation Workflow

The following logic flow illustrates the decision-making process for confirming the biaryl
structure using IR data.
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Unknown Sample Spectrum

Check 3200-3550 cm—1
Broad Band Present?

Check ~1220 cm~*
Strong C-O Stretch?

Check 2850-2970 cm~*
Distinct Methyl Peaks?

Phenolic Moiety Confirmed

Analyze Fingerprint Region
(600-900 cm—1)

Peaks at ~840 & ~880 cm™1
(Mixed 1,3,5 & 1,2,4 patterns)

Missing Pattern

Biaryl Structure Confirmed
(Target Molecule)

Click to download full resolution via product page

No (Not a Phenol)

Reject / Repurify

Figure 1: Decision tree for validating 5-(2,4-Dimethylphenyl)-3-methylphenol via FTIR.

References

© 2026 BenchChem. All rights reserved. 7/9

Tech Support


https://www.benchchem.com/product/b6370992/docs?utm_src=pdf-body-img#comparative-ir-analysis-5-2-4-dimethylphenyl-3-methylphenol
https://www.benchchem.com/product/b6370992/docs?utm_src=pdf-body#comparative-ir-analysis-5-2-4-dimethylphenyl-3-methylphenol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6370992?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

¢ NIST Chemistry WebBook.Infrared Spectrum of 3,5-Dimethylphenol (Analog). National
Institute of Standards and Technology. Available at: [Link]

« Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of
Organic Compounds (7th ed.). John Wiley & Sons.[5] (Authoritative text on OOP bending
patterns for substituted benzenes).

+ Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia
of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons.[5] Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. infrared spectrum of phenol C6H60 C6H50H prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of phenol image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

¢ 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
¢ 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
e 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

¢ 5. spectrabase.com [spectrabase.com]

¢ To cite this document: BenchChem. [Comparative IR Analysis: 5-(2,4-Dimethylphenyl)-3-
methylphenol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b6370992/docs#comparative-ir-analysis-5-2-4-
dimethylphenyl-3-methylphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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